molecular formula C14H15NO2S B10840735 2-(3-Benzenesulfonyl)phenyl-1-aminoethane

2-(3-Benzenesulfonyl)phenyl-1-aminoethane

Cat. No.: B10840735
M. Wt: 261.34 g/mol
InChI Key: PXOKRWBUDGQCDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzenesulfonyl)phenyl-1-aminoethane is a small molecular compound known for its unique chemical structure and properties It is characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to an aminoethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzenesulfonyl)phenyl-1-aminoethane typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzenesulfonyl)phenyl-1-aminoethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(3-benzenesulfonyl)phenyl-1-aminoethane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-benzenesulfonyl)phenyl-1-aminoethane involves its interaction with molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of the 5-HT6 receptor, a G protein-coupled receptor involved in neurotransmission . The compound binds to the receptor, blocking its activity and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-benzenesulfonyl)phenyl-1-aminoethane is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to selectively inhibit the 5-HT6 receptor sets it apart from other benzenesulfonyl derivatives, making it a valuable tool in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)phenyl]ethanamine

InChI

InChI=1S/C14H15NO2S/c15-10-9-12-5-4-8-14(11-12)18(16,17)13-6-2-1-3-7-13/h1-8,11H,9-10,15H2

InChI Key

PXOKRWBUDGQCDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.